molecular formula C4H10S2 B072698 1,4-Butanedithiol CAS No. 1191-08-8

1,4-Butanedithiol

Cat. No. B072698
CAS RN: 1191-08-8
M. Wt: 122.3 g/mol
InChI Key: SMTOKHQOVJRXLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Butanedithiol's synthesis has been explored through different chemical routes, including biocatalytic processes. A notable study describes the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks, highlighting a sustainable approach to producing this compound (Yim et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of 1,4-butanedithiol derivatives have provided insights into their configuration and electronic behavior. For instance, a study involving quantum chemical calculations revealed detailed information on the molecular, spectroscopic, and electronic behavior of 1,4-butanedithiol derivatives, underscoring the compound's structural versatility (Evecen et al., 2018).

Chemical Reactions and Properties

1,4-Butanedithiol serves as a reducing agent in transfer hydrogenation reactions, demonstrating its chemical reactivity and utility in synthetic chemistry. Its ability to deliver hydrogen equivalents in reactions makes it a valuable reagent for the reduction of ketones, imines, and alkenes (Maytum et al., 2010).

Physical Properties Analysis

The physical properties of 1,4-butanedithiol, such as melting and boiling points, solubility, and density, are crucial for its handling and application in various processes. While specific studies on these parameters were not highlighted in the search, they are generally well-documented in chemical databases and literature, providing a basis for understanding its behavior in different environments.

Chemical Properties Analysis

1,4-Butanedithiol's chemical properties, including its reactivity with other compounds and potential for forming coordination complexes, are of interest in the development of new materials and catalysts. A study on the complexation of 1,4-bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene showcases the compound's ability to engage in interesting chemical interactions, leading to the formation of complexes with unique properties (Li et al., 2011).

Scientific Research Applications

  • Biosynthesis and Production Control : 1,4-Butanediol, a derivative of 1,4-Butanedithiol, is a critical industrial chemical with annual demand reaching one million metric tons. Researchers have developed engineered bacteria for autonomous production of 1,4-Butanediol via a de novo pathway, integrating synthetic biology and metabolic engineering (Liu & Lu, 2015).

  • Metabolic Engineering for Renewable Feedstocks : Another study focused on the direct biocatalytic routes to 1,4-Butanediol from renewable carbohydrates. This approach enables production from glucose, xylose, sucrose, and biomass-derived mixed sugar streams, demonstrating a systems-based metabolic engineering strategy (Yim et al., 2011).

  • Adsorption on Gold Surfaces : The adsorption of 1,4-Butanedithiol molecules and radicals on gold surfaces, such as Au(111) and Au(100), has been investigated using density-functional theory. This research is significant for technological applications involving dithiol molecules on gold surfaces (Franke & Pehlke, 2010).

  • Spectral Similarity to Ferredoxin : Certain dithiol-iron(III)-sulfide complexes, including 1,4-Butanedithiol-iron(III), exhibit absorption spectra similar to green-plant ferredoxin, suggesting potential applications in biochemical research and development (Sugiura, Kunishima, & Tanaka, 1972).

  • Biological Pathways for Synthesis : The biological pathway for 1,4-Butanediol synthesis has been summarized, highlighting metabolic engineering strategies to enhance its accumulation in engineered Escherichia coli (Cheng, Li, & Zheng, 2021).

  • Thermal Stability in Polymer Solar Cells : 1,4-Butanedithiol has been used as a solvent additive in polymer solar cells, improving their thermal stability and power conversion efficiency compared to traditional additives (Yin et al., 2017).

  • Electronic Transport Properties in Molecular Devices : The study of the relationship between the geometric structure of 1,4-Butanedithiol molecular junctions and electronic transport properties under external forces offers insights for molecular device applications (Ran et al., 2014).

Safety And Hazards

1,4-Butanedithiol is combustible . It causes serious eye irritation and skin irritation . Vapors are heavier than air and may spread along floors . Forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .

Future Directions

1,4-Butanedithiol has found applications in biodegradable polymers . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils . Future research is likely to focus on expanding these applications and finding new uses for this versatile compound.

properties

IUPAC Name

butane-1,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOKHQOVJRXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061589
Record name 1,4-Butanedithiol
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Molecular Weight

122.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanedithiol

CAS RN

1191-08-8
Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name 1,4-Butanedithiol
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Record name Butane-1,4-dithiol
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Record name 1,4-BUTANEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
A Franke, E Pehlke - Physical Review B, 2010 - APS
Ongoing experimental research effort is devoted to further the understanding of the adsorption of dithiol molecules on gold surfaces with promising technological applications. To …
Number of citations: 14 journals.aps.org
MJ Farrall, JMJ Frechet - Journal of the American Chemical …, 1978 - ACS Publications
One of the attractive features which has often been associated with the use of solid phases was their ability to provide isolation of reactive sites which afforded a good alternative to the …
Number of citations: 58 pubs.acs.org
A Franke, E Pehlke - Physical Review B, 2010 - APS
The functionalization of metal surfaces via thiol-bonded molecules and the assembly of nanodevices on the surfaces should profit from a detailed atomistic understanding of the binding …
Number of citations: 7 journals.aps.org
TB Rauchfuss, JS Shu, DM Roundhill - Inorganic Chemistry, 1976 - ACS Publications
Synthesis and chemistry of new nickel, palladium, and platinum complexes of 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedit Page 1 2096 Inorganic Chemistry, Vol. No. Rauchfuss, …
Number of citations: 62 pubs.acs.org
A Franke - 2010 - macau.uni-kiel.de
The pursuit of miniaturization in technology has created a wide interest in functional nanostructures at metal-vacuum and metal-liquid interfaces making it one of the hot topics in modern …
Number of citations: 5 macau.uni-kiel.de
M Lee, Y Park, H Lee - Chemical Physics Letters, 2013 - Elsevier
The adsorption selectivities between dithiothreitol (DTT) and 1,4-butanedithiol 2,3-diamino (BDD) were revealed through density functional theory (DFT) calculations. DFT calculations …
Number of citations: 1 www.sciencedirect.com
Y Xie, X Hu, J Yin, L Zhang, X Meng, G Xu… - … Applied Materials & …, 2017 - ACS Publications
In this work, we demonstrated that the excited poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-…
Number of citations: 33 pubs.acs.org
A Franke, E Pehlke - Verhandlungen der Deutschen Physikalischen …, 2010 - osti.gov
Organic molecules chemisorbed on surfaces hold the perspective of surface functionalization. The 1,4-butanedithiol radical chemisorbed at the Au(111) or Au(100) surface serves as a …
Number of citations: 0 www.osti.gov
T George, CL Brosseau, JD Masuda - RSC advances, 2023 - pubs.rsc.org
A published report of electrodeposited molybdenum(IV) disulfide microflowers at 100 C in the ionic liquid N-methyl-N-propylpiperidinium bis(trifluoromethane)sulfonimide (PP13-TFSI) …
Number of citations: 5 pubs.rsc.org
Y Sugiura, M Kunishima, H Tanaka - Biochemical and Biophysical …, 1972 - Elsevier
4-Butanedithiol-, 1,5-pentanedithiol- and 1,6-hexanedithiol-iron (III) complexes exhibit the green-plant ferredoxin-like absorption spectra, whereas dithiothreitol-iron(III) complex exhibits …
Number of citations: 16 www.sciencedirect.com

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